![molecular formula C19H19NO3 B6411133 6-Methyl-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid CAS No. 1261917-58-1](/img/structure/B6411133.png)
6-Methyl-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid
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Overview
Description
6-Methyl-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a methyl group and a pyrrolidinylcarbonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinylcarbonyl Intermediate: The synthesis begins with the preparation of the pyrrolidinylcarbonyl intermediate. This can be achieved by reacting pyrrolidine with an appropriate acyl chloride under basic conditions.
Coupling with Benzoic Acid Derivative: The intermediate is then coupled with a benzoic acid derivative that has a methyl group at the 6-position. This coupling reaction can be facilitated by using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-Methyl-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(3-Pyrrolidinylcarbonylphenyl)benzoic acid: Lacks the methyl group at the 6-position.
6-Methyl-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid derivatives: Compounds with different substituents on the aromatic ring or the pyrrolidine ring.
Uniqueness
This compound is unique due to the presence of both the methyl group and the pyrrolidinylcarbonylphenyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-6-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-6-4-9-16(17(13)19(22)23)14-7-5-8-15(12-14)18(21)20-10-2-3-11-20/h4-9,12H,2-3,10-11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYIVDVZVJZVQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)N3CCCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692088 |
Source
|
Record name | 3-Methyl-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261917-58-1 |
Source
|
Record name | 3-Methyl-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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